molecular formula C15H11F3N2O4 B13513273 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid

Cat. No.: B13513273
M. Wt: 340.25 g/mol
InChI Key: IBOIJRALQVXDFO-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid typically involves multiple steps, starting with the preparation of the picolinic acid derivative. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the trifluoromethyl group is added using trifluoromethylation reagents. The amino group is then incorporated through amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The amino group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-(((Benzyloxy)carbonyl)amino)pentanoic acid: Similar structure but lacks the trifluoromethyl group.

    5-(Trifluoromethyl)picolinic acid: Contains the trifluoromethyl group but lacks the benzyloxycarbonyl and amino groups.

Uniqueness

5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and potential bioactivity, while the benzyloxycarbonyl and amino groups provide versatility in chemical reactions and interactions.

Properties

Molecular Formula

C15H11F3N2O4

Molecular Weight

340.25 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C15H11F3N2O4/c16-15(17,18)12-10(6-7-11(19-12)13(21)22)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23)(H,21,22)

InChI Key

IBOIJRALQVXDFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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